Diethyl 2,6-dibromoheptanedioate

Description

The exact mass of the compound Diethyl 2,6-dibromoheptanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7735. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl 2,6-dibromoheptanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2,6-dibromoheptanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

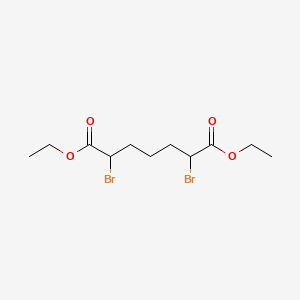

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,6-dibromoheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Br2O4/c1-3-16-10(14)8(12)6-5-7-9(13)11(15)17-4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJSPERKKWTTBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCC(C(=O)OCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007088 | |

| Record name | Diethyl 2,6-dibromoheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-68-8 | |

| Record name | 1,7-Diethyl 2,6-dibromoheptanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2,6-dibromoheptanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 868-68-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,6-dibromoheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,6-dibromoheptanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2,6-dibromoheptanedioate (CAS 868-68-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,6-dibromoheptanedioate is a bifunctional organobromine compound with the CAS number 868-68-8. Its structure features a seven-carbon chain with bromine atoms at the alpha positions to the two terminal ethyl ester groups. This arrangement makes it a versatile reagent in organic synthesis, particularly as a building block for more complex molecules and as a bifunctional initiator in polymerization reactions. The presence of two reactive centers allows for the formation of cyclic structures or the synthesis of symmetrical molecules. While specific applications in drug development are not extensively documented in publicly available literature, its nature as a bifunctional alkylating agent suggests potential for investigation in anticancer research, where such molecules can induce DNA cross-linking in cancer cells.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 868-68-8 | [1][2] |

| Molecular Formula | C₁₁H₁₈Br₂O₄ | [1][3] |

| Molecular Weight | 374.07 g/mol | [1] |

| Boiling Point | 170 °C (predicted) | [4] |

| SMILES Code | O=C(OCC)C(Br)CCCC(Br)C(OCC)=O | [1] |

Synthesis of Diethyl 2,6-dibromoheptanedioate

The most probable synthetic route to Diethyl 2,6-dibromoheptanedioate is through the α-bromination of the parent diester, diethyl heptanedioate (also known as diethyl pimelate), via a Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is a standard method for the α-halogenation of carboxylic acids and their derivatives.

The reaction proceeds by first converting the carboxylic acid groups (if starting from heptanedioic acid) to acyl bromides, which then tautomerize to enols. The enol form readily reacts with bromine at the α-position. In the case of starting with the diethyl ester, the reaction likely proceeds via an acid-catalyzed enolization followed by bromination.

Proposed Experimental Protocol: Hell-Volhard-Zelinsky Bromination

This protocol is a generalized procedure based on the principles of the Hell-Volhard-Zelinsky reaction and should be optimized for this specific substrate.

Materials:

-

Diethyl heptanedioate

-

Red phosphorus (catalytic amount)

-

Bromine

-

Anhydrous diethyl ether or carbon tetrachloride

-

Sodium bicarbonate solution (5% aqueous)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Stir plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl heptanedioate and a catalytic amount of red phosphorus.

-

Add a suitable anhydrous solvent such as diethyl ether or carbon tetrachloride.

-

From the dropping funnel, add bromine dropwise to the stirred reaction mixture. The reaction is exothermic and may require cooling to control the rate.

-

After the addition is complete, gently heat the mixture to reflux until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature and slowly pour it into cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and 5% sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude Diethyl 2,6-dibromoheptanedioate.

Purification

The crude product can be purified using standard laboratory techniques such as vacuum distillation or column chromatography.

Proposed Purification Protocol: Vacuum Distillation

-

Set up a vacuum distillation apparatus.

-

Place the crude Diethyl 2,6-dibromoheptanedioate in the distillation flask.

-

Gradually apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the appropriate temperature and pressure. The predicted boiling point is around 170 °C, but this will be lower under vacuum.

Proposed Purification Protocol: Column Chromatography

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a triplet for the methyl protons of the ethyl groups and a quartet for the methylene protons of the ethyl groups. The methine protons at the 2 and 6 positions, adjacent to the bromine atoms, would likely appear as a multiplet. The methylene protons of the heptanedioate backbone would also appear as multiplets.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the ester groups, the carbons bonded to bromine, the carbons of the ethyl groups, and the carbons of the central chain. Carbonyl carbons typically appear in the 160-180 ppm range.[6][7] Carbons attached to bromine would be shifted downfield.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional groups. C-Br stretching vibrations are typically observed in the 500-700 cm⁻¹ region.

Reactivity and Potential Applications

The reactivity of Diethyl 2,6-dibromoheptanedioate is dominated by the two α-bromo ester moieties. The bromine atoms are good leaving groups, making the α-carbons susceptible to nucleophilic substitution, likely via an SN2 mechanism.[8]

Bifunctional Initiator in Polymer Chemistry

By analogy to its dimethyl counterpart, Diethyl 2,6-dibromoheptanedioate is expected to be an effective bifunctional initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[9][10][11] In these processes, the bromine atoms can be homolytically cleaved to generate two radical centers, initiating polymer chain growth in two directions. This allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity, as well as the creation of block copolymers.

DOT Diagram: Role as a Bifunctional ATRP Initiator

Caption: Initiation of ATRP using Diethyl 2,6-dibromoheptanedioate.

Synthesis of Cyclic Compounds

The presence of two electrophilic centers allows for intramolecular cyclization reactions with a suitable bis-nucleophile, leading to the formation of cyclic compounds. For example, reaction with a diamine could yield a diazacycloalkane derivative.

DOT Diagram: Cyclization Reaction

Caption: General scheme for the synthesis of cyclic compounds.

Potential in Drug Development: Bifunctional Alkylating Agent

Bifunctional alkylating agents are a class of anticancer drugs that can form covalent bonds with two nucleophilic sites on biological macromolecules, most notably DNA.[12][13][14] This cross-linking can occur between two bases on the same DNA strand (intrastrand) or on opposite strands (interstrand).[15] Interstrand cross-links are particularly cytotoxic as they prevent DNA replication and transcription, leading to cell cycle arrest and apoptosis.[16]

Given its structure, Diethyl 2,6-dibromoheptanedioate has the potential to act as a bifunctional alkylating agent. The two electrophilic α-carbons could react with nucleophilic sites on DNA bases, such as the N7 position of guanine. While there is no specific research found on this compound for this application, its structural motif is of interest to medicinal chemists designing novel DNA cross-linking agents.

Safety and Handling

Safety data for Diethyl 2,6-dibromoheptanedioate is not extensively published, but based on analogous α-bromo esters and general chemical safety principles, the following precautions should be taken:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[17]

-

Skin: Wash off with soap and water. Remove contaminated clothing.[17]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

Diethyl 2,6-dibromoheptanedioate is a versatile bifunctional molecule with significant potential in polymer chemistry and as a building block in organic synthesis. Its probable role as a bifunctional initiator for controlled radical polymerization techniques like ATRP and RAFT is a key area of application. Furthermore, its structure as a bifunctional alkylating agent suggests a potential, albeit underexplored, avenue for research in the development of novel anticancer therapeutics. Researchers working with this compound should exercise appropriate safety precautions due to its potential hazards as an alkylating agent and irritant. Further research into the specific applications and reaction protocols for this compound would be a valuable contribution to the fields of polymer science and medicinal chemistry.

References

-

Sigma-Aldrich. Dimethyl 2,6-dibromoheptanedioate 97%. SLS. [Link]

-

Carnegie Mellon University. Initiators. Matyjaszewski Polymer Group. [Link]

-

National Institutes of Health. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. [Link]

-

MDPI. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

-

National Center for Biotechnology Information. Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. [Link]

-

Chemcd. DIETHYL 2,6-DIBROMOHEPTANEDIOATE Spectrum 868-68-8. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

BioPharma Notes. Alkylating agents. [Link]

-

ResearchGate. The effects of bifunctional alkylating agents on DNA. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

OChem Incorporation. Diol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

PubChemLite. Dimethyl 2,6-dibromoheptanedioate (C9H14Br2O4). [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). [Link]

-

Chemcd. DIETHYL 2,6-DIBROMOHEPTANEDIOATE | 868-68-8. [Link]

-

National Institutes of Health. Chemoselective Activation of Diethyl Phosphonates: Modular Synthesis of Biologically Relevant Phosphonylated Scaffolds. [Link]

-

PubMed. Synthesis of tricyclic and tetracyclic benzo[13][14]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors. [Link]

-

NC State University Libraries. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. [Link]

-

Chemsrc. Diethyl 2,5-dibromohexanedioate | CAS#:54221-37-3. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

National Institutes of Health. Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. [Link]

-

MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization. [Link]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

ResearchGate. Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. [Link]

-

Sciforum. Synthesis of bis (1,4-disubstituted-1,2,3 triazoles) starting from diethyl galactarate. [Link]

-

Semantic Scholar. Reactions of alkylenebisbromomalonates with nucleophiles. [Link]

-

PubChem. 3,4-Diethyl-2,6-dimethylheptane. [Link]

-

PubChem. 2,6-Dimethyl-2-heptanol. [Link]

Sources

- 1. 868-68-8|Diethyl 2,6-dibromoheptanedioate| Ambeed [ambeed.com]

- 2. Diethyl 2,6-dibromoheptanedioate | 868-68-8 [chemicalbook.com]

- 3. DIETHYL 2,6-DIBROMOHEPTANEDIOATE | 868-68-8 ,CCD00054209,Manufacturer ,Suppliers,Buyers,MSDS - Product Detail - Chemical Cloud Database [chemcd.com]

- 4. 868-68-8 Diethyl 2,6-dibromoheptanedioate [king-pharm.com]

- 5. DIETHYL 2,6-DIBROMOHEPTANEDIOATE Spectrum 868-68-8 | Spectrum | Chemical Cloud Database [chemcd.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Dimethyl 2,6-dibromoheptanedioate 97 868-73-5 [sigmaaldrich.com]

- 11. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 12. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Alkylating agents - BioPharma Notes [biopharmanotes.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. Dimethyl 2,6-dibromoheptanedioate 97 868-73-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of Diethyl 2,6-dibromoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2,6-dibromoheptanedioate (CAS No. 868-68-8), a halogenated diester of interest in synthetic organic chemistry and materials science. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established chemical principles with data from analogous compounds to offer a predictive yet scientifically grounded profile. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate the behavior of this compound and to design experimental protocols for its synthesis, purification, and characterization.

Introduction and Molecular Structure

Diethyl 2,6-dibromoheptanedioate is a bifunctional organic molecule featuring two ester groups and two bromine atoms at the alpha-positions to the carbonyls. This structure makes it a versatile building block in organic synthesis, potentially serving as a precursor for the formation of various heterocyclic compounds, polymers, and complex organic architectures. The presence of two chiral centers at the C2 and C6 positions indicates the possible existence of diastereomers (a meso compound and a pair of enantiomers), a factor of critical importance in stereoselective synthesis and drug development.

Molecular Formula: C₁₁H₁₈Br₂O₄[1]

Molecular Weight: 374.07 g/mol [1]

CAS Number: 868-68-8[2]

Caption: Proposed workflow for the synthesis of Diethyl 2,6-dibromoheptanedioate.

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Bromination

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place Diethyl heptanedioate (1.0 eq).

-

Initiation: Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.05 eq).

-

Bromination: Heat the mixture to 80-90 °C. Add bromine (Br₂, 2.2 eq) dropwise from the dropping funnel. The addition rate should be controlled to maintain a steady reflux and to manage the evolution of hydrogen bromide (HBr) gas, which should be vented through a scrubber containing a sodium hydroxide solution.

-

Reaction Completion: After the addition of bromine is complete, continue to heat the reaction mixture for several hours until the red color of bromine disappears, indicating its consumption.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously add water to quench any remaining PBr₃. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Spectroscopic Characterization

The identity and purity of Diethyl 2,6-dibromoheptanedioate can be confirmed using a combination of spectroscopic techniques.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ 4.25-4.15 (m, 4H): Quartet of triplets corresponding to the -OCH₂CH₃ methylene protons.

-

δ 4.10 (t, J = 7.5 Hz, 2H): Triplet for the two equivalent methine protons (-CH(Br)-) at the C2 and C6 positions.

-

δ 2.20-2.00 (m, 4H): Multiplet for the methylene protons adjacent to the chiral centers (C3 and C5).

-

δ 1.80-1.65 (m, 2H): Multiplet for the central methylene protons (C4).

-

δ 1.30 (t, J = 7.0 Hz, 6H): Triplet for the methyl protons of the ethyl ester groups (-OCH₂CH₃).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ 169.5: Carbonyl carbons of the ester groups (C1 and C7).

-

δ 62.0: Methylene carbons of the ethyl ester groups (-OCH₂CH₃).

-

δ 48.0: Methine carbons bearing the bromine atoms (C2 and C6).

-

δ 34.5: Methylene carbons adjacent to the chiral centers (C3 and C5).

-

δ 28.0: Central methylene carbon (C4).

-

δ 14.0: Methyl carbons of the ethyl ester groups (-OCH₂CH₃).

Predicted Infrared (IR) Spectrum

-

2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

1740 cm⁻¹: Strong C=O stretching vibration characteristic of the ester functional groups.

-

1250-1100 cm⁻¹: C-O stretching vibrations of the ester groups.

-

700-600 cm⁻¹: C-Br stretching vibration.

Safety and Handling

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.

-

Irritation: Likely to be a severe irritant to the eyes, skin, and respiratory tract.

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

Diethyl 2,6-dibromoheptanedioate is a potentially valuable, yet under-characterized, bifunctional molecule. This technical guide provides a foundational understanding of its predicted physical properties, a plausible synthetic route, and expected spectroscopic data. It is our hope that this information will facilitate further research and application of this versatile chemical compound. Researchers are strongly encouraged to perform their own comprehensive safety assessments and experimental characterization.

References

-

SLS. Dimethyl 2,6-dibromoheptanedioate. [Link]

-

Organic Syntheses. Ethyl Bromomalonate. [Link]

-

ResearchGate. Basic physicochemical properties of the halogenated ethers. [Link]

-

Filo. Give the products of the following reactions:a. diethyl heptanedioate: (1) sodium ethoxide. [Link]

-

Chemcd. DIETHYL 2,6-DIBROMOHEPTANEDIOATE. [Link]

-

Pearson. Draw the products of the following reactions: a. diethyl heptanedioate: (1) sodium ethoxide. [Link]

-

PubChem. Diethyl pimelate. [Link]

-

RSC Publishing. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate. [Link]

-

Study.com. The reaction of diethyl heptanedioate with sodium ethoxide would give as the product: (mechanism). [Link]

-

Stenutz. diethyl heptanedioate. [Link]

-

Organic Syntheses. DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. [Link]

-

Wikipedia. Diethyl ether. [Link]

Sources

Diethyl 2,6-dibromoheptanedioate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,6-dibromoheptanedioate is a halogenated aliphatic diester with significant potential in various fields of chemical synthesis. Its bifunctional nature, owing to the two bromine atoms at the α-positions to the carbonyl groups, makes it a valuable building block for the introduction of complex functionalities and the construction of diverse molecular architectures. This guide provides a detailed overview of its molecular structure, physicochemical properties, a plausible synthetic approach, and potential applications, with a focus on providing a strong technical foundation for its use in research and development.

Molecular Structure and Properties

The fundamental characteristics of Diethyl 2,6-dibromoheptanedioate are summarized below, providing a cornerstone for its application in experimental design.

Molecular Identity

-

IUPAC Name: Diethyl 2,6-dibromoheptanedioate

-

Synonyms: 2,6-Dibromoheptanedioic acid diethyl ester[1]

-

Molecular Formula: C₁₁H₁₈Br₂O₄[3]

Physicochemical Data

A compilation of the key quantitative data for Diethyl 2,6-dibromoheptanedioate is presented in Table 1. This information is critical for stoichiometric calculations, reaction condition optimization, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 374.07 g/mol | [2][3] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred |

Structural Representation

The molecular structure of Diethyl 2,6-dibromoheptanedioate consists of a seven-carbon dioate backbone with bromine atoms substituted at the C2 and C6 positions. The terminal carboxylic acids are esterified with ethanol.

Caption: 2D structure of Diethyl 2,6-dibromoheptanedioate.

Synthesis of Diethyl 2,6-dibromoheptanedioate

Plausible Synthetic Workflow: Hell-Volhard-Zelinsky Bromination

The synthesis would involve the α-bromination of both acidic protons of the starting diethyl pimelate.

Caption: Proposed synthesis of Diethyl 2,6-dibromoheptanedioate via Hell-Volhard-Zelinsky reaction.

Generalized Experimental Protocol

The following is a generalized, step-by-step methodology based on the principles of the Hell-Volhard-Zelinsky reaction for the preparation of α-bromo esters.[5][6] Note: This protocol is illustrative and requires optimization for the specific synthesis of Diethyl 2,6-dibromoheptanedioate.

-

Reaction Setup:

-

A multi-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus should be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

-

Initial Charge:

-

The flask is charged with diethyl pimelate.

-

-

Addition of Phosphorus Tribromide:

-

A catalytic amount of phosphorus tribromide (PBr₃) is added to the reaction vessel. PBr₃ reacts with the trace amounts of carboxylic acid present (or added) to form the acyl bromide, which is the active intermediate for enolization.[6]

-

-

Bromination:

-

At least two equivalents of bromine (Br₂) are added dropwise from the dropping funnel. The reaction is typically exothermic and may require cooling to control the rate. After the addition is complete, the mixture is heated to reflux to ensure complete dibromination.

-

-

Work-up:

-

After the reaction is complete (monitored by techniques such as TLC or GC), the reaction mixture is cooled.

-

Excess bromine can be quenched, for example, with a solution of sodium thiosulfate.

-

The crude product is then carefully added to an excess of cold absolute ethanol. This step converts the intermediate α-bromo acyl bromide to the desired diethyl ester.

-

-

Purification:

-

The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The final product, Diethyl 2,6-dibromoheptanedioate, would likely be purified by vacuum distillation.

-

Potential Applications in Research and Development

While specific applications for Diethyl 2,6-dibromoheptanedioate are not extensively documented, the utility of its close analog, Dimethyl 2,6-dibromoheptanedioate, provides strong indications of its potential uses. The primary application lies in its role as a bifunctional initiator in controlled radical polymerization techniques.[10]

-

Atom Transfer Radical Polymerization (ATRP): The two bromine atoms can act as initiation sites for the growth of polymer chains in opposite directions, leading to the formation of α,ω-functionalized polymers or block copolymers.[10]

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: It can be used in the synthesis of RAFT agents, which are crucial for controlling polymerization and producing polymers with well-defined architectures.[10]

-

Synthesis of Macroinitiators: It can serve as a precursor for the preparation of macroinitiators, which are then used to initiate the polymerization of other monomers to form block copolymers.[10]

-

Organic Synthesis: As a bifunctional electrophile, it can be used in cyclization reactions and in the synthesis of heterocyclic compounds.

Conclusion

References

-

Schwenk, E., & Papa, D. (1948). α-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society, 70(11), 3626–3627. [Link]

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

-

L.S. College, Muzaffarpur. Hell–Volhard–Zelinsky halogenation. [Link]

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

-

Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

-

Ghorbani-Vaghei, R., & Malaeki, A. (2010). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 15(5), 3276–3284. [Link]

- Google Patents. Process for producing polycarboxylic acids and esters.

-

Chemsrc. meso-2,6-Diaminopimelic acid. [Link]

-

Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. [Link]

-

Organic Syntheses. Malonic acid, bromo-, ethyl ester. [Link]

-

Ghorbani-Vaghei, R., & Malaeki, A. (2010). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 15(5), 3276–3284. [Link]

-

Chemcd. DIETHYL 2,6-DIBROMOHEPTANEDIOATE. [Link]

-

Organic Syntheses. DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. [Link]

-

Organic Syntheses. Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. [Link]

-

Organic Syntheses. propiolaldehyde diethyl acetal. [Link]

-

Organic Syntheses. Diethyl Tartrate. [Link]

-

PubChem. 2,6-Dimethylheptane. [Link]

Sources

- 1. Diethyl 2,6-dibromoheptanedioate | 868-68-8 [chemicalbook.com]

- 2. CAS 868-68-8 | Sigma-Aldrich [sigmaaldrich.com]

- 3. DIETHYL 2,6-DIBROMOHEPTANEDIOATE | 868-68-8 ,CCD00054209,Manufacturer ,Suppliers,Buyers,MSDS - Product Detail - Chemical Cloud Database [chemcd.com]

- 4. Dimethyl 2,6-dibromoheptanedioate 97 868-73-5 [sigmaaldrich.com]

- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 10. Dimethyl 2,6-dibromoheptanedioate 97 868-73-5 [sigmaaldrich.com]

A Comprehensive Technical Guide to Diethyl 2,6-dibromoheptanedioate for Advanced Drug Development

Introduction: The Strategic Importance of Bifunctional Linkers in Modern Therapeutics

In the rapidly evolving landscape of drug discovery, particularly in the realm of targeted protein degradation, the chemical entities that connect distinct molecular functionalities are of paramount importance. Diethyl 2,6-dibromoheptanedioate is one such critical molecule, serving as a versatile bifunctional linker. Its seven-carbon backbone provides a flexible yet defined spacer, while the bromine atoms at the 2 and 6 positions act as reactive handles for covalent attachment to other molecular moieties. This guide provides an in-depth technical overview of Diethyl 2,6-dibromoheptanedioate, tailored for researchers, medicinal chemists, and professionals in drug development who are leveraging advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] They are composed of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.[2] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the efficacy and selectivity of the PROTAC.[3][4] Diethyl 2,6-dibromoheptanedioate, with its alkyl chain, offers a synthetically accessible and tunable linker component for the construction of PROTAC libraries aimed at optimizing target protein degradation.[5]

Part 1: Commercial Availability and Procurement

While the dimethyl ester analog, Dimethyl 2,6-dibromoheptanedioate (CAS No. 868-73-5), is more commonly listed by major chemical suppliers, Diethyl 2,6-dibromoheptanedioate (CAS No. 868-68-8) is indeed commercially available from a range of specialized vendors. Researchers should exercise diligence in specifying the correct CAS number to ensure procurement of the diethyl ester.

Below is a comparative table of potential commercial suppliers. Availability and purity should be confirmed directly with the suppliers at the time of ordering.

| Supplier | Purity | Availability | Notes |

| Sigma-Aldrich | AldrichCPR | Check Website | May be listed under their "AldrichCPR" (ChemProductRequest) line, indicating it may be synthesized on demand. |

| BLD Pharm | >95% | In Stock | Often provides detailed product information and may offer various pack sizes. |

| ChemCD | Varies | Marketplace | A chemical database that lists multiple international suppliers. |

| ChemicalBook | Varies | Directory | Provides a list of suppliers, primarily based in Asia. |

Part 2: Synthesis and Purification Protocols

The synthesis of Diethyl 2,6-dibromoheptanedioate can be approached as a two-stage process: the dibromination of the free diacid followed by esterification. A scientifically sound, though hypothetical, protocol based on well-established organic chemistry reactions is presented below.

Stage 1: α,α'-Dibromination of Heptanedioic Acid (Pimelic Acid)

The selective bromination at the alpha-carbons of a carboxylic acid is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[6][7][8] This reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the α-position.[9]

Diagram 1: Hell-Volhard-Zelinsky Reaction Workflow

Caption: Key steps in the Fischer esterification of 2,6-dibromoheptanedioic acid.

Experimental Protocol: Synthesis of Diethyl 2,6-dibromoheptanedioate

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2,6-dibromoheptanedioic acid (1.0 eq) in a large excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

-

Reflux: Heat the mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus. [10]4. Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 3: Analytical and Quality Control Methods

Ensuring the purity and structural integrity of Diethyl 2,6-dibromoheptanedioate is crucial for its successful application in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatography

-

Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of column chromatography fractions.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis.

Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of Diethyl 2,6-dibromoheptanedioate.

Predicted ¹H NMR Spectrum:

-

δ ~4.2 ppm (quartet): Methylene protons (-O-CH₂ -CH₃) of the ethyl ester groups, coupled to the methyl protons.

-

δ ~4.1 ppm (triplet): Methine protons (-CH (Br)-) at the 2 and 6 positions, coupled to the adjacent methylene protons.

-

δ ~1.5-2.0 ppm (multiplets): Methylene protons at the 3, 4, and 5 positions of the heptanedioate backbone.

-

δ ~1.2 ppm (triplet): Methyl protons (-O-CH₂-CH₃ ) of the ethyl ester groups, coupled to the methylene protons.

Predicted ¹³C NMR Spectrum:

-

δ ~170 ppm: Carbonyl carbons (C =O) of the ester groups.

-

δ ~62 ppm: Methylene carbons (-O-C H₂-CH₃) of the ethyl ester groups.

-

δ ~50 ppm: Methine carbons (-C H(Br)-) at the 2 and 6 positions.

-

δ ~25-35 ppm: Methylene carbons of the heptanedioate backbone.

-

δ ~14 ppm: Methyl carbons (-O-CH₂-C H₃) of the ethyl ester groups.

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. Online NMR prediction tools can provide more detailed estimations. [11][12] Infrared (IR) Spectroscopy:

-

~1735 cm⁻¹: Strong C=O stretch characteristic of the ester functional group.

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~1100-1300 cm⁻¹: C-O stretching vibrations.

-

~500-700 cm⁻¹: C-Br stretching vibration.

Part 4: Applications in Drug Discovery - A Focus on PROTACs

Diethyl 2,6-dibromoheptanedioate serves as a valuable building block for the synthesis of PROTACs. The two bromine atoms provide reactive sites for the attachment of a target protein ligand and an E3 ligase ligand through nucleophilic substitution reactions.

Diagram 3: General PROTAC Synthesis Strategy

Caption: A generalized synthetic route for incorporating Diethyl 2,6-dibromoheptanedioate into a PROTAC.

The synthesis of a PROTAC using this linker typically involves a stepwise approach. First, one of the bromine atoms is displaced by a nucleophilic group on either the target protein ligand or the E3 ligase ligand. After purification of this intermediate, the second bromine atom is displaced by the other ligand. The choice of which ligand to attach first will depend on the relative stability and reactivity of the starting materials and intermediates.

The flexibility of the seven-carbon chain allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation. [13][14]Researchers can synthesize a library of PROTACs with varying linker lengths and compositions to empirically determine the optimal linker for a given target and E3 ligase pair. []

Conclusion

Diethyl 2,6-dibromoheptanedioate is a valuable chemical tool for researchers and drug development professionals. Its bifunctional nature, coupled with a flexible alkyl backbone, makes it an attractive linker component for the construction of advanced therapeutic agents like PROTACs. A thorough understanding of its commercial availability, synthesis, and analytical characterization is essential for its effective utilization in the quest for novel and potent medicines.

References

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

BYJU'S. Fischer Esterification Reaction. [Link]

-

YouTube. Mechanism of the Fischer Esterification in Organic Chemistry. [Link]

-

ChemTalk. What is Fischer Esterification? [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

-

Schneekloth, A. R., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(13), 8774–8788. [Link]

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

-

NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

-

Fiveable. Hell-Volhard-Zelinsky Reaction Definition. [Link]

-

BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]

-

ResearchGate. Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]

-

ResearchGate. Supporting Information. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). [Link]

-

Chemia. The alpha-bromo compound series – Determining acidic or alkaline qualities. [Link]

-

ResearchGate. (PDF) Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

Chemaxon Docs. NMR Predictor. [Link]

-

Wiley Online Library. NMR Spectra of New Compounds. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

National Center for Biotechnology Information. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

-

Organic Chemistry Portal. Ester homologation via α-bromo α-keto dianion rearrangement. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. [Link]

-

Royal Society of Chemistry. Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. [Link]

- Google Patents.

Sources

- 1. chempep.com [chempep.com]

- 2. Application of Linkers in Chemical Biology [bldpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 10. youtube.com [youtube.com]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. Visualizer loader [nmrdb.org]

- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of the Bromine Atoms in Diethyl 2,6-dibromoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2,6-dibromoheptanedioate is a highly functionalized aliphatic diester that serves as a versatile building block in modern organic synthesis. The strategic placement of bromine atoms on the carbons alpha to the ester carbonyls (C2 and C6) confers a unique and predictable reactivity profile. This guide provides a comprehensive analysis of the electronic and stereochemical factors governing the reactivity of these bromine atoms. It details the primary reaction pathways, including intermolecular and intramolecular nucleophilic substitutions, elimination reactions, and the formation of organometallic intermediates. By synthesizing mechanistic principles with practical, field-proven insights, this document serves as an essential resource for chemists aiming to leverage this scaffold in the construction of complex cyclic and acyclic molecules, particularly within the context of pharmaceutical and materials science research.

Introduction: The Synthetic Potential of a Bifunctional Scaffold

Diethyl 2,6-dibromoheptanedioate, a derivative of pimelic acid, is a symmetrical molecule featuring two secondary alkyl bromide functionalities. Its significance in synthetic chemistry stems from the dual reactivity imparted by the two α-bromo ester motifs. The electron-withdrawing nature of the ester groups profoundly influences the adjacent C-Br bond, making it a potent electrophilic center for a range of transformations.

The molecule possesses two stereocenters at the C2 and C6 positions, meaning it can exist as a pair of enantiomers ((2R, 6R) and (2S, 6S)) and a meso compound ((2R, 6S)). This stereochemical complexity, coupled with its bifunctional nature, opens avenues for the stereocontrolled synthesis of complex target molecules, including substituted cyclopentane rings, which are prevalent structural motifs in natural products and pharmaceutical agents. This guide will elucidate the principles that dictate its reactivity and provide a framework for its strategic application in synthesis.

Structural and Electronic Analysis: The Source of Reactivity

The reactivity of the bromine atoms in diethyl 2,6-dibromoheptanedioate is not merely that of a typical secondary alkyl bromide. It is significantly modulated by the adjacent ester functionality.

Key Influencing Factors:

-

Inductive Effect: The ester carbonyl group is strongly electron-withdrawing. This creates a significant dipole along the C2-C(O)OEt bond, which inductively pulls electron density away from the C2 carbon. This polarization enhances the electrophilicity of the C2 carbon, making it more susceptible to attack by nucleophiles.

-

Enhanced Acidity of α-Protons: The same inductive effect that activates the C-Br bond also increases the acidity of the proton on the C2 carbon. This allows for facile deprotonation by a suitable base to form a resonance-stabilized enolate, a key intermediate in intramolecular reactions.

-

Steric Hindrance: As a secondary bromide, the reaction site is more sterically hindered than a primary bromide. This factor influences the kinetics of substitution reactions, particularly favoring conditions that promote SN2 reactions over SN1, as the formation of a secondary carbocation is less favorable.[1]

These electronic and steric properties create a delicate balance, allowing chemists to selectively favor either substitution or elimination pathways, or to engage the molecule in powerful intramolecular cyclization cascades.

Major Reaction Pathways and Mechanisms

The dual α-bromo ester functionality allows for a variety of synthetically useful transformations. The choice of reagents and reaction conditions dictates which pathway will predominate.

3.1 Nucleophilic Substitution Reactions

The polarized C-Br bond is highly susceptible to attack by a wide range of nucleophiles in classic SN2 reactions.[1][2] The reaction proceeds with inversion of configuration at the stereocenter. Given the molecule's symmetry, both bromine atoms can be substituted.

Common Nucleophiles and Products:

| Nucleophile | Reagent Example | Product Type |

| Azide | Sodium Azide (NaN₃) | 2,6-Diazidoheptanedioate |

| Hydroxide | Sodium Hydroxide (NaOH) | 2,6-Dihydroxyheptanedioate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2,6-Bis(phenylthio)heptanedioate |

| Amines | Ammonia (NH₃), Primary/Secondary Amines | 2,6-Diaminoheptanedioate derivatives |

| Cyanide | Sodium Cyanide (NaCN) | 2,6-Dicyanoheptanedioate |

-

Causality: Strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMSO, DMF) favor the SN2 pathway, leading to clean substitution products.[2] The use of two or more equivalents of the nucleophile ensures disubstitution.

3.2 Intramolecular Cyclization: The Thorpe-Ziegler Analogy

Perhaps the most powerful application of this scaffold is in intramolecular cyclization. This reaction is analogous to the Dieckmann condensation (for diesters) and the Thorpe-Ziegler reaction (for dinitriles).[3][4][5] It provides a highly efficient route to functionalized five-membered rings.

Mechanism:

-

Deprotonation: A base (e.g., sodium ethoxide, LDA) abstracts the acidic α-proton from C2 (or C6), generating a resonance-stabilized enolate.[3]

-

Intramolecular SN2 Attack: The nucleophilic enolate attacks the electrophilic carbon (C6 or C2) bearing the other bromine atom in an intramolecular SN2 fashion.

-

Cyclization: This 5-exo-tet cyclization is kinetically and thermodynamically favored, leading to the formation of a diethyl cyclopentane-1,2-dicarboxylate derivative.

The overall transformation converts a linear seven-carbon chain into a highly functionalized five-membered ring structure.

3.3 Formation of Organometallic Reagents: The Reformatsky Reaction

The α-bromo ester functionality is ideal for generating organozinc reagents, also known as Reformatsky enolates.[6][7] This reaction involves the oxidative insertion of metallic zinc into the C-Br bond.

Mechanism:

-

Oxidative Addition: Zinc dust inserts into one of the C-Br bonds to form an organozinc intermediate (a zinc enolate).[8]

-

Nucleophilic Addition: This less reactive enolate (compared to Grignard or organolithium reagents) can then add to electrophiles, such as aldehydes or ketones, without attacking the ester groups present in the molecule.[6]

This pathway allows for one end of the molecule to be converted into a nucleophile while the other C-Br bond remains intact for subsequent transformations, showcasing the molecule's potential for sequential, site-selective functionalization.

Experimental Protocols: A Practical Guide

The following protocols are representative examples designed to be self-validating systems for achieving high-yield transformations.

Protocol 1: Intramolecular Cyclization to Diethyl Cyclopentane-1,2-dicarboxylate

This protocol details the base-mediated cyclization of the title compound.

Materials:

-

Diethyl 2,6-dibromoheptanedioate (1.0 eq)

-

Sodium ethoxide (NaOEt) (1.1 eq)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol.

-

Base Addition: Add sodium ethoxide to the ethanol and stir until fully dissolved.

-

Substrate Addition: Add diethyl 2,6-dibromoheptanedioate dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the product via flash column chromatography on silica gel.

Protocol 2: Disubstitution with Sodium Azide

This protocol describes a robust method for installing azide functionalities, which are precursors to amines.

Materials:

-

Diethyl 2,6-dibromoheptanedioate (1.0 eq)

-

Sodium azide (NaN₃) (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add sodium azide and anhydrous DMF. Stir the suspension.

-

Substrate Addition: Add diethyl 2,6-dibromoheptanedioate to the flask at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.

-

Extraction: Separate the layers. Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash several times with water to remove DMF, then wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl 2,6-diazidoheptanedioate.

Applications in Drug Development and Advanced Synthesis

The unique reactivity of diethyl 2,6-dibromoheptanedioate and its derivatives makes it a valuable intermediate in several areas:

-

Scaffold Synthesis: The intramolecular cyclization provides rapid access to substituted cyclopentane cores, which are present in prostaglandins, carbocyclic nucleosides, and various other biologically active molecules.

-

Polymer Chemistry: The dimethyl ester analog, dimethyl 2,6-dibromoheptanedioate, is used as a difunctional initiator for atom transfer radical polymerization (ATRP), allowing for the synthesis of dibromo-terminated polymers.[9][10]

-

Amino Acid Synthesis: The diazido product from Protocol 2 can be readily reduced (e.g., via hydrogenation or Staudinger reaction) to the corresponding diamine, a precursor for non-proteinogenic amino acids and complex ligands.

Conclusion

Diethyl 2,6-dibromoheptanedioate is a synthetically powerful and versatile building block. The reactivity of its two bromine atoms is precisely controlled by the α-ester groups, enabling a diverse range of transformations. A thorough understanding of the interplay between nucleophile strength, base choice, and reaction conditions allows researchers to selectively engage in intermolecular substitutions, intramolecular cyclizations, or organometallic preparations. The ability to efficiently construct complex cyclic and functionalized acyclic systems from this readily accessible precursor ensures its continued relevance in the fields of medicinal chemistry, total synthesis, and materials science.

References

-

Wikipedia. Reformatsky reaction. [Link]

-

PHARMD GURU. REFORMATSKY REACTION. [Link]

-

BYJU'S. Reformatsky reaction. [Link]

- Souers, A. J., et al. (1999). A number of enantioenriched α-bromo acids with diverse side chain functionality have been synthesized in one step from their corresponding protected α-amino acids. Synthesis, 1999, 583-585.

- Johnson, P. Y., & Zitsman, J. Reformatsky reaction of ethyl .alpha.-bromo esters with bis(chloromethyl)ether. The Journal of Organic Chemistry.

-

Chemistry LibreTexts. (2024). Alpha Bromination of Carboxylic Acids. [Link]

- Grokipedia. (2026). Thorpe reaction.

-

Scribd. Thrope Ziegler Cyclization Search. [Link]

-

Wikipedia. Thorpe reaction. [Link]

- Palomo, C., et al. (2017).

-

SLS - Lab Supplies. Dimethyl 2,6-dibromoheptanedioate. [Link]

-

Organic Syntheses. (2005). Org. Synth. 2005, 82, 80. [Link]

-

University of Illinois Springfield. Alkyl Halides and Nucleophilic Substitution. [Link]

-

Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives. [Link]

-

Cengage. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. [Link]

-

ChemCD. DIETHYL 2,6-DIBROMOHEPTANEDIOATE. [Link]

-

Chemistry LibreTexts. (2022). Nucleophilic substitution in the Lab. [Link]

-

RSC Publishing. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. [Link]

-

PubMed. Intramolecular cyclization of 4,7-bis(2-bromoacetyl)-1-thia-4,7-diazacyclononane. [Link]

-

Chemistry LibreTexts. (2024). Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

-

Chemistry LibreTexts. (2020). Common nucleophilic substitution reactions. [Link]

-

Chemical Communications (RSC Publishing). Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. [Link]

-

ResearchGate. (1989). Intramolecular cyclization of alkylimidazoles. [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. pharmdguru.com [pharmdguru.com]

- 8. byjus.com [byjus.com]

- 9. 2,6-二溴庚二酸二甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. scientificlabs.com [scientificlabs.com]

A Comparative Analysis of Diethyl and Dimethyl 2,6-dibromoheptanedioate: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Diethyl 2,6-dibromoheptanedioate and its dimethyl analog, Dimethyl 2,6-dibromoheptanedioate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and potential applications of these two critical building blocks. By understanding the nuanced differences between these analogs, researchers can make more informed decisions in the design and execution of novel synthetic pathways.

Introduction: The Significance of α,α'-Dihalo Dicarboxylic Acid Esters

α,α'-Dihalo dicarboxylic acid esters are versatile intermediates in organic synthesis, serving as precursors to a wide array of cyclic and acyclic compounds. Their bifunctional nature, possessing two electrophilic carbon centers, allows for the construction of complex molecular architectures. Diethyl 2,6-dibromoheptanedioate and Dimethyl 2,6-dibromoheptanedioate are key examples of this class of compounds, offering a seven-carbon backbone amenable to various cyclization and substitution reactions. The choice between the diethyl and dimethyl ester can have subtle yet significant implications for reaction kinetics, yields, and the stereochemical outcome of synthetic transformations. This guide aims to elucidate these differences, providing a rational basis for selecting the appropriate analog for specific synthetic goals.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physicochemical properties of a reagent dictate its behavior in a reaction, influencing solubility, reaction rates, and purification strategies. While comprehensive experimental data for Diethyl 2,6-dibromoheptanedioate is less readily available in public literature, we can infer some of its properties based on its structure and compare them with the known properties of its dimethyl counterpart.

| Property | Diethyl 2,6-dibromoheptanedioate | Dimethyl 2,6-dibromoheptanedioate |

| CAS Number | 868-68-8[1] | 868-73-5 |

| Molecular Formula | C₁₁H₁₈Br₂O₄ | C₉H₁₄Br₂O₄ |

| Molecular Weight | 374.07 g/mol | 346.01 g/mol |

| Appearance | Likely a liquid | Liquid |

| Boiling Point | Expected to be higher than the dimethyl analog | 130-140 °C at 0.01 mmHg |

| Density | Expected to be slightly lower than the dimethyl analog | 1.59 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.501 |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |

The primary structural difference lies in the ester alkyl groups: ethyl versus methyl. The larger ethyl groups in the diethyl analog lead to a higher molecular weight and are expected to result in a higher boiling point due to increased van der Waals forces. Conversely, the density is anticipated to be slightly lower than that of the dimethyl analog.

Synthesis of Diethyl and Dimethyl 2,6-dibromoheptanedioate

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. While specific, detailed procedures for the synthesis of both Diethyl and Dimethyl 2,6-dibromoheptanedioate are not extensively documented in readily accessible literature, a plausible and robust synthetic route involves the α-bromination of the corresponding dicarboxylic acid esters. The Hell-Volhard-Zelinskii reaction provides a well-established precedent for such transformations.[2]

Experimental Protocol: Synthesis of Dimethyl 2,6-dibromoheptanedioate

This protocol is a proposed method based on the principles of the Hell-Volhard-Zelinskii reaction, adapted for the synthesis of the target molecule.

Materials:

-

Dimethyl heptanedioate

-

Red phosphorus

-

Bromine

-

Methanol (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place dimethyl heptanedioate and a catalytic amount of red phosphorus.

-

Bromination: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is typically initiated by gentle heating. Once the reaction begins, the addition rate should be controlled to maintain a steady reflux.

-

Reaction Completion: After the addition is complete, continue to heat the mixture at reflux until the evolution of hydrogen bromide gas ceases.

-

Esterification of Acid Bromide: Cool the reaction mixture to room temperature. Slowly add anhydrous methanol to the mixture to convert any acyl bromide intermediates back to the methyl ester.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Experimental Protocol: Synthesis of Diethyl 2,6-dibromoheptanedioate

The synthesis of the diethyl analog follows a similar procedure, substituting the corresponding diethyl heptanedioate and anhydrous ethanol.

Materials:

-

Diethyl heptanedioate

-

Red phosphorus

-

Bromine

-

Ethanol (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place diethyl heptanedioate and a catalytic amount of red phosphorus.

-

Bromination: Slowly add bromine from the dropping funnel to the stirred mixture, initiating the reaction with gentle heating if necessary. Control the addition rate to maintain a steady reflux.

-

Reaction Completion: Continue heating at reflux after the addition is complete until the evolution of hydrogen bromide gas stops.

-

Esterification of Acid Bromide: After cooling the mixture, slowly add anhydrous ethanol to convert any acyl bromide intermediates to the ethyl ester.

-

Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic solution with water, saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by vacuum distillation.

Comparative Reactivity: Steric and Electronic Effects

The primary difference in reactivity between the diethyl and dimethyl analogs stems from the steric and electronic properties of the ester groups.

Steric Hindrance

The ethyl group is sterically more demanding than the methyl group. This increased steric bulk in Diethyl 2,6-dibromoheptanedioate can hinder the approach of nucleophiles to the electrophilic α-carbon. Consequently, in nucleophilic substitution reactions (e.g., SN2), the dimethyl analog is expected to exhibit a faster reaction rate. This is a critical consideration in the synthesis of complex molecules where reaction kinetics can influence product distribution and yield.

Electronic Effects

Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect (+I) than the methyl group. This increased electron-donating character can slightly reduce the electrophilicity of the carbonyl carbon in the diethyl ester compared to the dimethyl ester. However, this electronic effect is generally considered to be less significant than the steric effect in determining the overall reactivity of α-bromo esters in nucleophilic substitution reactions.

Hydrolysis

The rate of ester hydrolysis, under both acidic and basic conditions, is also influenced by the nature of the alkyl group. Due to the reduced steric hindrance around the carbonyl carbon, Dimethyl 2,6-dibromoheptanedioate is expected to undergo hydrolysis at a faster rate than its diethyl counterpart.

Applications in Drug Development and Organic Synthesis

Both Diethyl and Dimethyl 2,6-dibromoheptanedioate are valuable precursors for the synthesis of various heterocyclic compounds and carbocyclic systems. Their ability to undergo intramolecular cyclization upon reaction with a dinucleophile can lead to the formation of seven-membered rings, which are present in a number of biologically active molecules.

Furthermore, these compounds can serve as bifunctional initiators in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with bromine end-groups.[3] These telechelic polymers can be further functionalized, making them useful in the development of drug delivery systems and biomaterials.

The choice between the diethyl and dimethyl analog in these applications will depend on the specific requirements of the subsequent reaction steps. For instance, if a subsequent step involves a sterically demanding transformation, the less hindered dimethyl analog might be preferred. Conversely, the slightly greater stability of the diethyl ester might be advantageous in reactions requiring higher temperatures or longer reaction times.

Conclusion

References

-

Schwenk, E., & Papa, D. (1948). a-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society, 70(11), 3626–3627. [Link]

-

SLS. Dimethyl 2,6-dibromoheptanedio | 419214-50ML | SIGMA-ALDRICH. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Intramolecular Cyclization of Diethyl 2,6-Dibromoheptanedioate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of diethyl cyclopentane-1,2-dicarboxylate through the base-mediated intramolecular cyclization of diethyl 2,6-dibromoheptanedioate. Substituted cyclopentane scaffolds are pivotal structural motifs in numerous natural products and pharmaceutically active compounds. This application note offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, and critical insights into process optimization and troubleshooting. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Rationale

The construction of five-membered carbocyclic rings is a cornerstone of modern organic synthesis. The diethyl cyclopentane-1,2-dicarboxylate synthesized via this protocol serves as a versatile precursor for a wide array of more complex molecules, including prostaglandins, steroids, and various therapeutic agents. The target transformation is achieved through an intramolecular nucleophilic substitution, a robust and high-yielding strategy for forming strained and unstrained ring systems.

The choice of diethyl 2,6-dibromoheptanedioate as the linear precursor is strategic; the seven-carbon backbone is perfectly primed for the formation of a thermodynamically stable five-membered ring. The bromine atoms at the C2 and C6 positions serve a dual purpose: they activate the adjacent α-protons, facilitating their abstraction by a base, and act as excellent leaving groups in the subsequent ring-closing nucleophilic attack. This protocol employs sodium hydride, a strong, non-nucleophilic base, to minimize side reactions and maximize the yield of the desired cyclic product.

Reaction Mechanism: An Intramolecular Williamson Ether Synthesis Analogue

The cyclization proceeds via a mechanism analogous to an intramolecular Williamson ether synthesis, but for carbon-carbon bond formation. The reaction is initiated by the deprotonation of one of the α-carbons (C2 or C6), which are rendered acidic by the adjacent ester group.

Step 1: Enolate Formation A strong base, such as sodium hydride (NaH), abstracts an acidic α-proton from either C2 or C6 of the diethyl 2,6-dibromoheptanedioate. This deprotonation is an irreversible step that generates a resonance-stabilized enolate, which acts as the key nucleophilic intermediate.

Step 2: Intramolecular S_N2 Cyclization The newly formed enolate attacks the other electrophilic α-carbon in an intramolecular fashion. This nucleophilic attack proceeds via an S_N2 mechanism, displacing the bromide ion and resulting in the formation of a new carbon-carbon single bond. This ring-closing step forms the stable cyclopentane ring.[1]

The overall process is thermodynamically driven by the formation of the stable five-membered ring and the irreversible nature of the initial deprotonation step.[2]

Caption: Proposed reaction mechanism for the cyclization.

Experimental Protocol

This protocol is designed for a 0.1 molar scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents

| Reagent | Grade | Supplier | Quantity | Moles (mmol) |

| Diethyl 2,6-dibromoheptanedioate | >97% | Commercial Source | 37.6 g | 100 |

| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial Source | 4.4 g | 110 |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial Source | 500 mL | - |

| Saturated Ammonium Chloride (NH₄Cl) | ACS Grade | Commercial Source | 200 mL | - |

| Diethyl Ether (Et₂O) | ACS Grade | Commercial Source | 3 x 150 mL | - |

| Brine (Saturated NaCl solution) | ACS Grade | Commercial Source | 150 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source | ~20 g | - |

Equipment

-

1000 mL three-neck round-bottom flask

-

Reflux condenser with a nitrogen/argon inlet adapter

-

Magnetic stirrer and stir bar

-

Dropping funnel (optional, for substrate addition)

-

Ice-water bath

-

Heating mantle with temperature controller

-

Separatory funnel (1000 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Silica gel for column chromatography

Step-by-Step Procedure

Sources

Application Notes and Protocols for Diethyl 2,6-dibromoheptanedioate as a Crosslinking Agent

Introduction: Unlocking Network Architectures with a Versatile Crosslinker

In the realm of polymer science and drug delivery, the precise control over the three-dimensional architecture of polymer networks is paramount to tailoring material properties such as mechanical strength, degradation kinetics, and drug release profiles. Crosslinking, the process of forming covalent or ionic bonds between polymer chains, transforms linear or branched polymers into insoluble, swollen networks.[1] Diethyl 2,6-dibromoheptanedioate is a bifunctional molecule poised for utility as a crosslinking agent. Its structure features two α-bromo ester moieties, which are susceptible to nucleophilic substitution, making it an ideal candidate for covalently linking polymer chains functionalized with appropriate nucleophiles.

This guide provides a comprehensive overview of the principles and a detailed protocol for the application of Diethyl 2,6-dibromoheptanedioate as a crosslinking agent for polymers bearing nucleophilic functional groups, such as amines or thiols. The methodologies described herein are designed for researchers and professionals in materials science and drug development seeking to create novel crosslinked polymer systems with tunable properties.